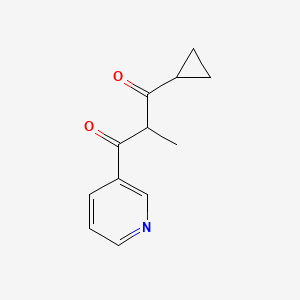
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a cyclopropyl group, a methyl group, and a pyridinyl group attached to a propane-1,3-dione backbone
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketones with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and oxidation to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione can be compared with other similar compounds, such as:
1,3-Di(pyridin-2-yl)propane-1,3-dione: This compound has a similar pyridinyl group but lacks the cyclopropyl and methyl groups, leading to different chemical and biological properties.
1,3-Diphenyl-1,3-propanedione: This compound features phenyl groups instead of pyridinyl and cyclopropyl groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-cyclopropyl-2-methyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-8(11(14)9-4-5-9)12(15)10-3-2-6-13-7-10/h2-3,6-9H,4-5H2,1H3 |
Clé InChI |
YZIPIKHJDBJTFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1CC1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




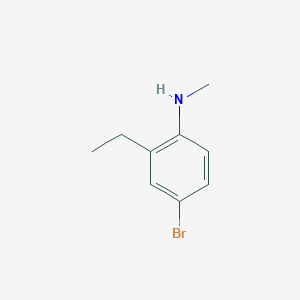
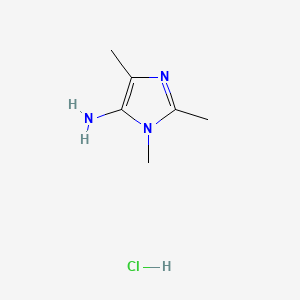
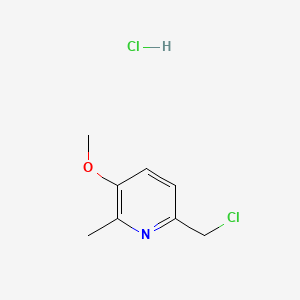
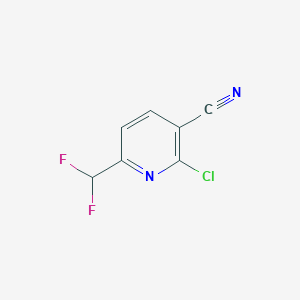
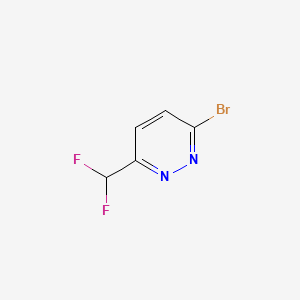
![2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13481021.png)
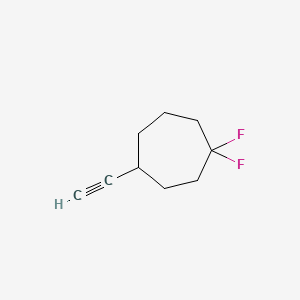
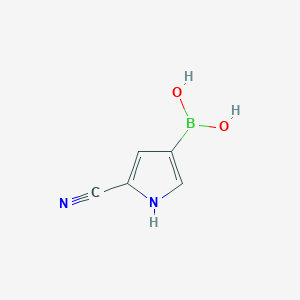
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
